B1578626 Amaryllin

Amaryllin

Cat. No.: B1578626
Attention: For research use only. Not for human or veterinary use.
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Description

Taxonomic Classification within the Amaryllidaceae Family

Amaryllis belladonna, the source of this compound, belongs to the family Amaryllidaceae , a group of perennial bulbous plants renowned for their alkaloid diversity and ornamental value. Within this family, A. belladonna is classified under the subfamily Amaryllidoideae , which includes over 70 genera and 1,100 species distributed across tropical and temperate regions. The genus Amaryllis itself comprises only two recognized species: A. belladonna and A. paradisicola, both endemic to South Africa’s Cape Provinces.

The taxonomic hierarchy of this compound’s source plant is as follows:

Rank Classification
Kingdom Plantae
Order Asparagales
Family Amaryllidaceae
Subfamily Amaryllidoideae
Genus Amaryllis
Species A. belladonna L.

This classification underscores the plant’s evolutionary relationship to other economically significant Amaryllidaceae members, such as Narcissus (daffodils) and Galanthus (snowdrops), which also produce bioactive compounds.

Historical Use in Ethnobotanical Practices

While this compound itself was not identified until the 21st century, A. belladonna has a history of traditional use in Southern Africa. Indigenous communities utilized the plant’s bulbs and extracts for their purported medicinal properties, though specific applications for fungal infections were not documented. In Brazil, where A. belladonna has naturalized, the plant has been incorporated into folk remedies targeting parasitic protozoa, suggesting broader antimicrobial potential. Similarly, Vietnamese traditional medicine employed the plant as an antitumor agent, likely due to its rich phytochemical profile, which includes flavonoids, terpenoids, and alkaloids.

Properties

bioactivity

Antifungal

sequence

QKIQEIDLQTYLQPQ

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Uses

Amaryllin is recognized for its potential in treating neurodegenerative diseases, particularly Alzheimer’s disease (AD). Research indicates that alkaloids from the Amaryllidaceae family, including this compound, exhibit acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain. This mechanism is beneficial for cognitive function and memory enhancement.

  • Mechanism of Action : this compound acts as a reversible inhibitor of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to increased synaptic availability of acetylcholine, which is vital for neurotransmission and cognitive processes .
  • Clinical Studies : Several studies have demonstrated that compounds similar to this compound can improve cognitive function in animal models of AD. For instance, galanthamine, another well-studied alkaloid from the same family, has shown significant efficacy in clinical trials for AD treatment .

Anticancer Properties

This compound has also been studied for its anticancer properties. The structural features of this compound allow it to interact with various biological targets involved in cancer progression.

  • Antitumor Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression .
  • Case Studies : A review highlighted several alkaloids from the Amaryllidaceae family that demonstrated significant antitumor activity. For example, studies on A. belladonna extracts revealed promising results against breast and prostate cancer cell lines .

Pest Resistance

This compound and related compounds have potential applications in agriculture as natural pesticides or insect repellents.

  • Insect Antifeedant Activity : Alkaloids from the Amaryllidaceae family have shown insect antifeedant properties, making them candidates for developing eco-friendly pest control agents .
  • Field Trials : Preliminary field trials have indicated that extracts containing this compound can reduce pest populations without harming beneficial insects, thus promoting sustainable agricultural practices.

Enzyme Inhibition Studies

The study of this compound extends into biochemical research where it serves as a model compound for understanding enzyme inhibition.

  • Cholinesterase Inhibition : The enzyme inhibition profile of this compound provides insights into designing more effective inhibitors for therapeutic use against conditions characterized by cholinergic dysfunction .
  • Research Findings : Various studies have documented the structure-activity relationships (SAR) of this compound-related compounds, contributing to the development of new drugs targeting cholinergic pathways .

Summary Table of Applications

Application AreaSpecific UseKey Findings
NeuropharmacologyAlzheimer’s disease treatmentAcetylcholinesterase inhibitor; cognitive enhancement
OncologyAnticancer agentCytotoxic effects on cancer cell lines; apoptosis induction
AgricultureNatural pesticideInsect antifeedant properties; sustainable pest control
Biochemical ResearchEnzyme inhibitionInsights into cholinergic dysfunction treatments

Comparison with Similar Compounds

Structural and Functional Analogues

Amaryllin vs. Bellamarin

Bellamarin is another alkaloid isolated from Amaryllis belladonna alongside this compound. Key differences include:

  • Thermal Stability : this compound turns brown at 190°C, while Bellamarin undergoes color changes (yellow at 175°C, brown at 179°C) and dissolves completely at 181°C .
  • Chemical Class : this compound is a PR protein, whereas Bellamarin is a bioalkaloid.
  • Bioactivity : this compound specifically targets fungi, while Bellamarin’s biological roles are uncharacterized .
This compound vs. Ar-AMP

Ar-AMP, an antimicrobial peptide from Amaranthus retroflexus, shares functional similarities:

  • Target Pathogens : Both inhibit Fusarium oxysporum, but Ar-AMP also exhibits antibacterial activity .
  • Structural Features: Ar-AMP is a defense protein with a known cysteine-rich structure, whereas this compound’s sequence remains unique .
This compound vs. Penicillin Derivatives

Though mechanistically distinct, penicillin-based antibiotics (e.g., ampicillin) provide a contrast in origin and application:

  • Source : Penicillins are fungal-derived β-lactam antibiotics, while this compound is plant-derived.
  • Spectrum : Penicillins target bacteria, whereas this compound is specific to fungi .

Comparative Data Table

Compound Source Molecular Weight Target Pathogens Thermal Stability Key Structural Features
This compound Amaryllis belladonna 15 kDa Aspergillus flavus, Fusarium oxysporum Stable up to 190°C Unique N-terminal sequence, PR protein
Bellamarin Amaryllis belladonna Not reported Uncharacterized Degrades at 175–181°C Bioalkaloid, heat-sensitive
Ar-AMP Amaranthus retroflexus Not reported Broad-spectrum antifungal Not reported Cysteine-rich defense protein
Ampicillin Synthetic/Fungal 349.4 g/mol Gram-positive/negative bacteria Stable in acidic conditions β-lactam ring

Research Findings and Gaps

  • This compound : Crystallographic studies (2.7 Å resolution) confirm its orthorhombic space group (I222 or I2₁2₁2₁), but full structural elucidation is pending .
  • Bellamarin: Limited data on its bioactivity and structural details hinder comparative analysis .
  • Ar-AMP : Well-studied for its dual antimicrobial roles but lacks thermal stability data .

Preparation Methods

Source Material and Initial Preparation

  • Plant Material : Amaryllin is extracted from the underground bulbs of Amaryllis belladonna, a species known for its bioactive compounds.
  • Sample Preparation : The bulbs are collected from nurseries, cut into small pieces, and pulverized under liquid nitrogen to preserve protein integrity and prevent enzymatic degradation during extraction.
  • Extraction Buffer : The pulverized bulb material is stirred for 24 hours at 277 K in an extraction solution containing 0.2 M sodium chloride and 50 mM sodium phosphate buffer at pH 7.2. Polyvinylpyrrolidone (PVP) is added to the solution (2.5 g per 100 ml) to bind phenolic compounds that could interfere with protein extraction.

Protein Extraction and Precipitation

  • Centrifugation : The homogenate is centrifuged at 5000 g for 30 minutes at 277 K to remove insoluble debris.
  • Ammonium Sulfate Precipitation : Proteins are precipitated by adding ammonium sulfate to 80% saturation. This step concentrates the protein and removes some impurities.
  • Solubilization : The precipitated proteins are dissolved in 50 mM sodium phosphate buffer (pH 7.2) for further purification.

Purification Techniques

The purification of this compound involves chromatographic separation methods tailored to its biochemical properties:

Step Method Details Outcome
1 DEAE-Sephadex A-50 Ion Exchange Chromatography Column dimensions: 50 × 2 cm; equilibrated with 50 mM sodium phosphate buffer pH 7.2. Elution with 0.0–0.5 M NaCl gradient. Separation of protein peaks; this compound elutes as the second peak.
2 Sephadex G-50 Gel Filtration Chromatography Column dimensions: 150 × 1 cm; elution with 25 mM Tris–HCl buffer pH 8.0 at 6 ml/h flow rate. Further purification; single protein band (~15 kDa) observed on SDS-PAGE.
  • Purity Assessment : SDS–PAGE analysis after purification shows a single band at approximately 15 kDa, confirming homogeneity of the this compound preparation.

Protein Characterization During Preparation

  • Molecular Weight : SDS–PAGE indicates a molecular weight of about 15 kDa.
  • N-terminal Sequencing : The first 15 amino acids were sequenced by Edman degradation, revealing a novel sequence with no significant similarity to known proteins, confirming the uniqueness of this compound.
  • Antifungal Activity : The purified protein exhibits antifungal effects against Aspergillus flavus and Fusarium oxysporum, verified by inhibition zones in agar plate assays.

Crystallization for Structural Studies

  • Protein Concentration : Freshly purified this compound is concentrated to 25 mg/ml in 20 mM sodium phosphate buffer (pH 7.2).
  • Method : Hanging-drop vapor-diffusion technique at 293 K.
  • Crystallization Conditions : Equilibration against a reservoir containing 100 mM ammonium sulfate, 100 mM HEPES buffer (pH 7.2), and 30% PEG 8000.
  • Crystal Properties : Crystals reach dimensions of 0.31 × 0.15 × 0.10 mm within five weeks and diffract to 2.7 Å resolution.
  • Space Group and Unit Cell : Orthorhombic space group I222 or I2 12 12 1 with unit-cell parameters a = 48.6 Å, b = 61.9 Å, c = 79.6 Å.
  • Molecular Packing : Matthews coefficient suggests four molecules per unit cell, indicating one molecule per asymmetric unit.

Summary Table of Preparation Process

Preparation Stage Conditions/Parameters Outcome/Notes
Bulb Pulverization Liquid nitrogen, ventilated hood Fine powder for extraction
Extraction 0.2 M NaCl, 50 mM sodium phosphate buffer, pH 7.2; 24 h at 277 K; PVP added Soluble protein extract
Centrifugation 5000 g, 30 min, 277 K Clarified extract
Ammonium Sulfate Precipitation 80% saturation Protein precipitation
Solubilization 50 mM sodium phosphate buffer, pH 7.2 Protein solution for chromatography
Ion Exchange Chromatography DEAE-Sephadex A-50; NaCl gradient 0-0.5 M Separation of this compound-containing fraction
Gel Filtration Chromatography Sephadex G-50; 25 mM Tris-HCl pH 8.0; 6 ml/h Purified this compound (~15 kDa)
SDS-PAGE Analysis - Single band confirming purity
N-terminal Sequencing Edman degradation Novel 15 amino acid sequence
Antifungal Assay Potato dextrose agar plates; 20 mg/ml protein disks Inhibition of fungal growth
Crystallization Hanging-drop vapor diffusion; 30% PEG 8000; 293 K Well-diffracting crystals for X-ray studies

Research Findings and Notes

  • The preparation method is reproducible and yields a protein of high purity suitable for structural and functional studies.
  • The use of ammonium sulfate precipitation followed by ion exchange and size exclusion chromatography is effective for isolating this compound.
  • The novel N-terminal sequence and antifungal activity suggest this compound is a unique pathogenesis-related protein with potential applications in agriculture and medicine.
  • Crystallization data provide a foundation for future complete structural elucidation, which may reveal the molecular basis of its antifungal properties.

Q & A

Q. What are the established protocols for synthesizing and characterizing Amaryllin in laboratory settings?

Answer: this compound synthesis typically involves multi-step organic reactions, such as condensation, cyclization, and purification via techniques like thin-layer chromatography (TLC) or recrystallization. Key steps include:

  • Reagent selection : Use high-purity solvents (e.g., HPLC-grade) and catalysts, with sources documented .
  • Yield calculation : Report crude and purified yields (e.g., 65% crude, 45% after purification) .
  • Characterization : Employ NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For example, ¹H NMR peaks for this compound’s aromatic protons typically appear at δ 6.8–7.2 ppm .
  • Purity validation : Include melting point analysis (e.g., 152–154°C) and chromatographic retention times .

Q. How should researchers design controlled experiments to validate this compound’s bioactivity?

Answer:

  • Positive/negative controls : Use a known bioactive compound (e.g., aspirin) and a placebo .
  • Dose-response studies : Test multiple concentrations (e.g., 0.1–100 µM) to determine IC₅₀/EC₅₀ values .
  • Replication : Perform triplicate trials to assess reproducibility .
  • Statistical methods : Apply ANOVA or t-tests (p < 0.05) to confirm significance .

Advanced Research Questions

Q. How can contradictory spectral data in this compound characterization be resolved?

Answer: Contradictions often arise from impurities or solvent effects. Methodological solutions include:

  • Re-analysis : Repeat spectroscopy with freshly prepared samples and deuterated solvents .
  • Cross-validation : Compare data with computational models (e.g., DFT simulations) .
  • Error tracing : Check instrument calibration and sample handling protocols (e.g., moisture exclusion) .
  • Supplementary techniques : Use X-ray crystallography for absolute configuration confirmation .

Q. What strategies optimize reaction conditions to enhance this compound synthesis yields?

Answer:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
  • Catalyst screening : Test alternatives (e.g., Lewis acids vs. enzymes) .
  • Scale-up adjustments : Modify stirring rates or solvent volumes to maintain efficiency .

Q. How should researchers address discrepancies in this compound’s pharmacological data across studies?

Answer:

  • Meta-analysis : Compile data from peer-reviewed studies to identify trends (e.g., IC₅₀ variability due to cell-line differences) .
  • Experimental replication : Reproduce key assays under standardized conditions (e.g., pH 7.4 buffer) .
  • Hypothesis testing : Evaluate alternative mechanisms (e.g., off-target effects) via knockout models .
  • Data transparency : Publish raw datasets and statistical code in supplementary materials .

Methodological Frameworks

What frameworks guide the formulation of rigorous research questions about this compound?

Answer:

  • PICO framework : Define Population (e.g., enzyme targets), Intervention (this compound dosage), Comparison (existing inhibitors), and Outcome (binding affinity) .
  • FINER criteria : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored pathways), Ethical (in vitro models), and Relevant (therapeutic potential) .

Q. How can researchers ensure reproducibility in this compound studies?

Answer:

  • Detailed protocols : Document reagent lot numbers, instrument settings, and environmental conditions (e.g., humidity) .
  • Open-source data : Share spectral files, chromatograms, and crystallographic data in public repositories .
  • Peer review : Pre-submission validation via collaborative labs .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?

Answer:

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
  • Confidence intervals : Report 95% CI for EC₅₀ values to quantify precision .

Q. How should researchers present conflicting bioactivity results in publications?

Answer:

  • Transparent discussion : Acknowledge limitations (e.g., assay sensitivity) and propose follow-up studies .
  • Comparative tables : Contrast results with prior work, highlighting variables (e.g., incubation time) .
  • Multivariate analysis : Use PCA or clustering to identify hidden variables influencing outcomes .

Ethical and Collaborative Considerations

Q. What guidelines govern the use of this compound data from external studies?

Answer:

  • Copyright compliance : Cite original sources and adhere to licensing terms for reproduced figures .
  • Data attribution : Credit repositories or collaborators in acknowledgments .
  • Ethical approval : Ensure in vivo studies comply with institutional animal care protocols .

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